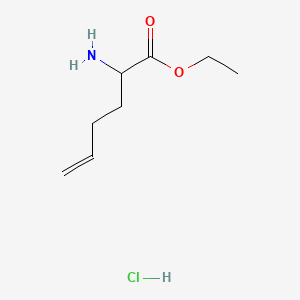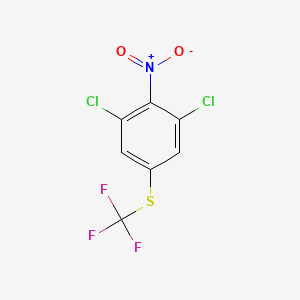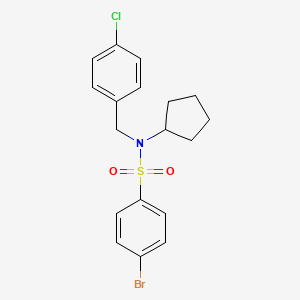
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a complex organic compound known for its unique chemical structure and properties. This compound features a bromomethyl group, a trifluoromethylthio group, and a chloropropanone moiety, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable aromatic precursor, followed by the introduction of the trifluoromethylthio group through nucleophilic substitution reactions. The final step often involves the chlorination of the propanone moiety under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The chloropropanone moiety can participate in addition reactions with nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols, as well as oxidizing and reducing agents like potassium permanganate and sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted derivatives, while oxidation of the trifluoromethylthio group can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl and trifluoromethylthio groups can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the compound’s unique structure allows it to interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromo-3-(bromomethyl)phenyl)ethanone: This compound shares the bromomethyl and aromatic structure but lacks the trifluoromethylthio and chloropropanone groups.
1-Bromo-4-(trifluoromethylthio)benzene: This compound contains the trifluoromethylthio group but lacks the bromomethyl and chloropropanone moieties.
Uniqueness
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both bromomethyl and trifluoromethylthio groups allows for versatile chemical transformations, while the chloropropanone moiety adds further reactivity and potential for interaction with biological targets.
Propriétés
Formule moléculaire |
C11H9BrClF3OS |
|---|---|
Poids moléculaire |
361.61 g/mol |
Nom IUPAC |
1-[4-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3OS/c12-5-7-1-2-8(4-9(17)6-13)10(3-7)18-11(14,15)16/h1-3H,4-6H2 |
Clé InChI |
BOLSCGRWMNSQFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CBr)SC(F)(F)F)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14045141.png)


![(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14045151.png)
![3-(Difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14045157.png)
![Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride](/img/structure/B14045164.png)

![7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B14045190.png)





